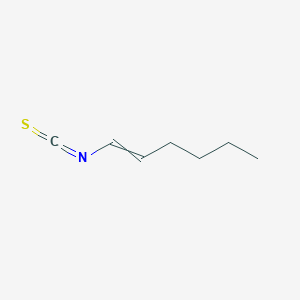

1-Isothiocyanatohex-1-ene

Description

Overview of Isothiocyanate Chemistry

The chemistry of isothiocyanates is diverse. The central carbon atom of the –N=C=S group is electrophilic and readily attacked by nucleophiles. wikipedia.org This reactivity allows for the synthesis of a wide range of derivatives, including thioureas (from reaction with amines), thiocarbamates (from alcohols), and various heterocyclic compounds. wikipedia.orgtandfonline.com Isothiocyanates can be synthesized through several methods, with one of the most common being the reaction of a primary amine with thiophosgene (B130339) or the decomposition of dithiocarbamate (B8719985) salts. nih.gov

Many isothiocyanates are naturally occurring, often found in cruciferous vegetables like broccoli, cabbage, and mustard. wikipedia.org In these plants, they exist as glucosinolate precursors and are released upon enzymatic hydrolysis when the plant tissue is damaged. wikipedia.org These natural isothiocyanates are known for their pungent taste and have been the subject of extensive research for their biological activities. nih.govnih.gov

Significance of Alkenyl Isothiocyanates in Chemical Research

Alkenyl isothiocyanates, which feature the isothiocyanate group attached to a carbon-carbon double bond, are a particularly interesting subclass. The presence of the double bond in conjugation with the isothiocyanate group can significantly influence the molecule's reactivity. Vinylic isothiocyanates, where the -N=C=S group is directly attached to a doubly bonded carbon, are known to be highly reactive. tandfonline.comrsc.org This heightened reactivity makes them valuable intermediates in organic synthesis for the construction of complex heterocyclic systems. tandfonline.com

The synthesis of alkenyl isothiocyanates can be challenging due to their potential for polymerization and instability. tandfonline.com However, methods such as the rsc.orgrsc.org sigmatropic rearrangement of allylic thiocyanates and the cleavage of NH-1,2,3-triazoles with thiophosgene have been developed. tandfonline.comrsc.org Research into alkenyl isothiocyanates is driven by their potential as building blocks for novel compounds with unique chemical and biological properties.

Research Trajectories for 1-Isothiocyanatohex-1-ene

Direct research on this compound is limited in publicly available literature. Much of the available data pertains to its saturated analog, 1-isothiocyanatohexane, or its isomer, 6-isothiocyanato-1-hexene. noaa.govfoodb.ca Therefore, a primary research trajectory would be the definitive synthesis and characterization of this compound.

Future research would likely focus on several key areas:

Synthesis and Stability: Developing a reliable and efficient synthetic route to this compound and investigating its stability under various conditions would be a fundamental first step.

Reactivity Profile: A thorough investigation of its reactivity with a range of nucleophiles would be crucial to understand its potential as a synthetic intermediate. The interplay between the alkenyl and isothiocyanate functionalities would be of particular interest.

Spectroscopic and Physicochemical Characterization: Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its physicochemical properties would provide a complete profile of this compound.

Comparative Studies: Comparing the properties and reactivity of this compound with its saturated and isomeric counterparts would provide valuable insights into structure-activity relationships.

Chemical and Physical Properties

Due to the scarcity of direct experimental data for this compound, the following table includes data for the closely related and more studied compound, 1-isothiocyanatohexane, for comparative purposes.

| Property | Value (1-isothiocyanatohexane) | Reference |

| Molecular Formula | C₇H₁₃NS | noaa.gov |

| Molecular Weight | 143.25 g/mol | noaa.gov |

| CAS Number | 4404-45-9 | noaa.gov |

| Boiling Point | Not available | |

| Density | Not available |

Spectroscopic Data

The following table presents mass spectrometry data for related isothiocyanate compounds to provide an indication of potential fragmentation patterns.

| Compound | Mass Spectrum (m/z) | Reference |

| 1-Isothiocyanatohexane | Data available in NIST WebBook | noaa.gov |

| Allyl isothiocyanate | Data available in NIST WebBook | nist.gov |

Structure

3D Structure

Properties

CAS No. |

106001-97-2 |

|---|---|

Molecular Formula |

C7H11NS |

Molecular Weight |

141.24 g/mol |

IUPAC Name |

1-isothiocyanatohex-1-ene |

InChI |

InChI=1S/C7H11NS/c1-2-3-4-5-6-8-7-9/h5-6H,2-4H2,1H3 |

InChI Key |

LULWINWHAKFTJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CN=C=S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Isothiocyanatohex 1 Ene

Established Synthetic Routes to Aliphatic Isothiocyanates

The foundational methods for synthesizing aliphatic isothiocyanates, which are applicable to 1-isothiocyanatohex-1-ene, are robust and have been refined over decades. These routes typically begin with a primary amine, in this case, hex-1-en-1-amine.

Dithiocarbamate-Mediated Synthesis

The most prevalent and versatile method for the synthesis of isothiocyanates proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate. nih.gov This process involves the reaction of a primary amine with carbon disulfide in the presence of a base. nih.gov For the synthesis of this compound, the precursor hex-1-en-1-amine would react with carbon disulfide (CS₂) to form the corresponding dithiocarbamate salt. This intermediate is typically not isolated but is generated in situ before being converted to the final isothiocyanate product. nih.gov The choice of base and solvent can be critical, with common bases including triethylamine or inorganic hydroxides. researchgate.netsci-hub.se

The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon of carbon disulfide, followed by deprotonation by the base to yield the stable dithiocarbamate salt. This salt is then subjected to decomposition to eliminate a sulfur-containing byproduct, yielding the isothiocyanate.

Desulfurization Reagent Approaches

The crucial step in the dithiocarbamate-mediated synthesis is the decomposition of the intermediate salt, which is facilitated by a wide array of desulfurization reagents. nih.gov These reagents react with the dithiocarbamate to induce the elimination necessary to form the R-N=C=S bond. The selection of the desulfurizing agent can influence reaction time, yield, and substrate scope.

A variety of reagents have been proven effective for this transformation, including:

Tosyl Chloride (TsCl) : This reagent allows for the in situ generation of the dithiocarbamate salt followed by a rapid decomposition (often within 30 minutes) to produce isothiocyanates in high yields. nih.gov

Sodium Persulfate (Na₂S₂O₈) : Particularly useful for green chemistry approaches, this reagent is effective in aqueous media and is compatible with a range of functional groups, including alkenyl groups. rsc.org

Iodine (I₂) : Used in biphasic systems (e.g., water/ethyl acetate), iodine provides an environmentally acceptable and cost-effective method for desulfurization.

Di-tert-butyl dicarbonate (Boc₂O) : In the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), Boc₂O serves as an efficient desulfurizing agent, with the advantage that most byproducts are volatile and easily removed.

The table below summarizes various desulfurizing agents used in the synthesis of aliphatic isothiocyanates.

| Desulfurization Reagent | Typical Conditions | Key Advantages |

| Tosyl Chloride | In situ generation, CH₂Cl₂, 30 min | High yields (75-97%), rapid reaction nih.gov |

| Sodium Persulfate | One-pot, Water (H₂O) | Green solvent, good chemoselectivity rsc.org |

| Iodine (I₂) | Biphasic (H₂O/EtOAc), NaHCO₃ | Environmentally friendly, cost-effective |

| Di-tert-butyl dicarbonate (Boc₂O) | Catalytic DMAP | Volatile byproducts, clean workup |

| Triphosgene | Base, CH₂Cl₂ | Versatile for alkyl and aryl amines |

| Cyanuric Chloride | Aqueous K₂CO₃, CH₂Cl₂ | Effective for electron-deficient amines |

Novel and Optimized Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have focused on improving the efficiency, environmental impact, and selectivity of isothiocyanate synthesis. These modern strategies are highly relevant for the preparation of specific targets like this compound.

Microwave-Assisted Synthesis

The application of microwave irradiation has significantly accelerated the synthesis of isothiocyanates. nih.gov Microwave-assisted organic synthesis (MAOS) utilizes the efficient heat transfer from dielectric heating to dramatically reduce reaction times, often from hours to minutes, and improve yields. tandfonline.com This technique is compatible with the dithiocarbamate pathway and has been successfully applied to the synthesis of both aliphatic and aromatic isothiocyanates. tandfonline.com The reaction of an alkyl halide with zinc thiocyanate, for instance, can be accelerated by microwave irradiation to produce thiocyanates with high selectivity over isothiocyanates. researchgate.nettandfonline.com A general procedure for microwave-assisted isothiocyanate synthesis involves heating the amine, carbon disulfide, and a desulfurizing agent in a suitable solvent under microwave irradiation for a short period. tandfonline.com

Aqueous Medium Synthesis

In line with the principles of green chemistry, conducting organic syntheses in water is highly desirable. Several protocols have been developed for the synthesis of isothiocyanates in an aqueous medium, avoiding the use of volatile and toxic organic solvents. rsc.org One effective method employs sodium persulfate as the desulfurizing agent in a one-pot reaction where the primary amine and carbon disulfide react in water. rsc.org This approach is tolerant of various functional groups, including the alkenyl group present in this compound, and provides good to excellent yields. rsc.org The use of a water-based system simplifies the workup procedure and minimizes environmental waste.

Stereoselective Synthesis Approaches

The double bond in this compound can exist as either the E or Z isomer. Achieving stereoselectivity in its synthesis is a significant challenge, as the small, linear isothiocyanate group exerts minimal steric influence during olefination reactions. Direct, stereoselective methods for alkenyl isothiocyanates are not as common as for other functional groups.

However, stereochemical control can be achieved by starting with a stereochemically defined precursor. A plausible strategy for the stereoselective synthesis of (E)- or (Z)-1-isothiocyanatohex-1-ene would involve the following approaches:

From Stereodefined Vinyl Halides : A stereoselective synthesis of a related class of compounds, E- and Z-isocyanoalkenes, has been achieved through the copper-catalyzed coupling of vinyl iodides with formamide, followed by dehydration. nsf.gov This method preserves the geometry of the starting vinyl iodide. A similar strategy could potentially be adapted for isothiocyanates, starting from stereochemically pure (E)- or (Z)-1-iodohex-1-ene.

Dehydrogenation : A recently developed method involves the dehydrogenation of alkyl isothiocyanates to form N-β-brominated alkenyl isothiocyanates. rsc.orgchemrxiv.org While this method introduces a double bond, controlling the stereoselectivity for a non-brominated target like this compound would require further modification.

Via Ring Cleavage : The reaction of NH-1,2,3-triazoles with thiophosgene (B130339) can lead to N-vinyl isothiocyanates through a ring-cleavage cascade reaction, offering another potential, albeit complex, route. rsc.org

These advanced strategies highlight the ongoing efforts to synthesize complex molecules like this compound with high precision and efficiency.

Reaction Pathways and Mechanistic Studies

Detailed mechanistic studies and established reaction pathways for this compound are not extensively documented. The following sections discuss general reaction types as they pertain to isothiocyanates, noting the absence of specific examples involving this compound.

Ene Reactions Involving Isothiocyanates

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a double or triple bond (the "enophile"). There is no specific information in the reviewed literature regarding this compound participating in ene reactions, either as the ene or enophile component.

The nitroso-ene reaction, where a nitroso compound acts as the enophile, has been the subject of theoretical and mechanistic studies. pku.edu.cn These investigations have revealed that the reaction often proceeds through a stepwise mechanism involving diradical or zwitterionic intermediates. pku.edu.cn The initial, rate-determining step is typically the formation of a carbon-nitrogen bond between the nitroso group and the alkene, which is then followed by a rapid hydrogen transfer. pku.edu.cn While some concerted nitroso-ene reactions have been identified, stepwise paths are generally preferred. nih.gov However, no studies were found that specifically investigate the nitroso-ene reaction involving this compound.

Regioselectivity and stereochemistry are critical aspects of the ene reaction. In the context of nitroso-ene reactions, computational studies suggest that the reaction proceeds via a chair-like transition state during the hydrogen-transfer step, which controls the stereochemical outcome. pku.edu.cn The regioselectivity, which determines which allylic hydrogen is abstracted, is influenced by electronic and steric factors in both the ene and the enophile. In the absence of experimental or theoretical data for this compound, any discussion of regioselectivity or stereochemical control would be purely speculative.

Sigmatropic Rearrangements in Isothiocyanate Synthesis

Sigmatropic rearrangements are crucial in the synthesis of certain classes of isothiocyanates. These pericyclic reactions involve the migration of a sigma bond across a pi-electron system. libretexts.orgrsc.org

The tu-chemnitz.detu-chemnitz.de-sigmatropic rearrangement is a well-established method for synthesizing allyl isothiocyanates from their corresponding allyl thiocyanate isomers. qucosa.de This rearrangement is typically irreversible, driven by the formation of the thermodynamically more stable isothiocyanate functional group. tu-chemnitz.de

It is critical to note that this rearrangement produces allyl isothiocyanates (R-CH=CH-CH₂-NCS) and is not a direct synthetic route to vinylic isothiocyanates like this compound (R-CH=CH-NCS). The starting material for such a rearrangement would be an allyl thiocyanate, leading to a structurally different isomer. Research on related systems shows that it is possible for tu-chemnitz.detu-chemnitz.de sigmatropic shifts to form vinyl thiocyanates from propargyl isothiocyanates, but this does not represent a synthesis of a vinylic isothiocyanate. tu-chemnitz.de

Formation of Heterocyclic Compounds

Isothiocyanates are versatile precursors for the synthesis of nitrogen- and sulfur-containing heterocycles. rsc.org The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack, initiating cyclization reactions. For instance, unsaturated isothiocyanates, such as allenyl isothiocyanates, have been shown to react with nucleophiles to form various thiazole derivatives. qucosa.deresearchgate.net More recently, the synthesis of N-β-brominated alkenyl isothiocyanates has been reported, and these compounds were shown to react with amines to furnish aminothiazoles rather than the expected thioureas. chemrxiv.org While this demonstrates a pathway for heterocycle formation from a related alkenyl isothiocyanate, specific studies on the use of this compound in the formation of heterocyclic compounds have not been reported in the reviewed literature.

Synthesis of Thiazole and Thiourea (B124793) Derivatives

This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds, owing to the reactivity of the isothiocyanate functional group. The electrophilic carbon atom of the -N=C=S group is susceptible to nucleophilic attack, providing a direct pathway for the formation of thiourea derivatives. These thioureas can then be utilized as key intermediates in subsequent cyclization reactions to form other heterocyclic systems, such as thiazoles.

Synthesis of Thiourea Derivatives

The synthesis of thiourea derivatives from this compound is typically achieved through its reaction with primary or secondary amines. researchgate.net This reaction is a nucleophilic addition where the nitrogen atom of the amine attacks the central carbon of the isothiocyanate group. The process is generally straightforward and can be carried out under mild conditions, often by refluxing the reactants in a suitable solvent like dichloromethane or ethanol. analis.com.myuobabylon.edu.iq

The general reaction proceeds as follows:

(E)-CH3(CH2)3CH=CHNCS + R1R2NH → (E)-CH3(CH2)3CH=CHNHC(S)NR1R2

This method is highly adaptable, allowing for the creation of a diverse library of thiourea derivatives by varying the amine component. mdpi.com The reaction yields are typically good to excellent. analis.com.my

Table 1: Synthesis of N-((E)-hex-1-en-1-yl)thiourea Derivatives

| Entry | Amine (R1R2NH) | Solvent | Reaction Conditions | Product |

| 1 | Aniline | Dichloromethane | Reflux, 24h | 1-((E)-hex-1-en-1-yl)-3-phenylthiourea |

| 2 | Benzylamine | Ethanol | Reflux, 10h | 1-benzyl-3-((E)-hex-1-en-1-yl)thiourea |

| 3 | Morpholine | Dichloromethane | Reflux, 28h | 4-(((E)-hex-1-en-1-yl)carbamothioyl)morpholine |

| 4 | Ammonia | Ethanol | Room Temp, 12h | N-((E)-hex-1-en-1-yl)thiourea |

Synthesis of Thiazole Derivatives

Thiazole derivatives can be synthesized from this compound, commonly through a two-step process involving the initial formation of a thiourea intermediate. The most established route for this transformation is the Hantzsch thiazole synthesis. jpionline.orgresearchgate.net

Hantzsch Thiazole Synthesis:

Formation of the Thiourea Intermediate: this compound is first reacted with ammonia or a primary amine to produce the corresponding N-substituted thiourea, as described in the previous section. For the synthesis of 2-aminothiazoles, N-((E)-hex-1-en-1-yl)thiourea is the key intermediate.

Cyclocondensation: The resulting thiourea is then reacted with an α-haloketone (e.g., an α-bromoketone). In this step, the sulfur atom of the thiourea acts as a nucleophile, attacking the carbonyl-adjacent carbon of the α-haloketone, leading to cyclization and the formation of the thiazole ring. jpionline.org The reaction is often heated on a steam bath or in a suitable solvent. jpionline.org

An alternative approach for synthesizing 5-aminothiazoles is the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with an isothiocyanate. researchgate.net Furthermore, multi-component reactions involving an isothiocyanate, an aldehyde, and an alkyl bromide have been developed as a green chemistry approach to thiazole synthesis. nih.gov

Table 2: Hantzsch Synthesis of 2-Substituted Thiazole Derivatives from N-((E)-hex-1-en-1-yl)thiourea

| Entry | α-Haloketone | Reaction Conditions | Product |

| 1 | 2-Bromoacetophenone | Ethanol, Reflux | N-((E)-hex-1-en-1-yl)-4-phenylthiazol-2-amine |

| 2 | 3-Bromopentan-2-one | Ethanol, Reflux | N-((E)-hex-1-en-1-yl)-4,5-dimethylthiazol-2-amine |

| 3 | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | Heating on steam bath | 4-(4-chlorophenyl)-N-((E)-hex-1-en-1-yl)thiazol-2-amine |

| 4 | Chloroacetone | Ethanol, Reflux | N-((E)-hex-1-en-1-yl)-4-methylthiazol-2-amine |

Advanced Analytical Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 1-isothiocyanatohex-1-ene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to each chemically non-equivalent proton are expected. The protons on the double bond (vinylic protons) would appear in the downfield region, typically between 5.0 and 7.0 ppm, due to the deshielding effect of the π-electron system. The proton attached to the same carbon as the isothiocyanate group would likely be further downfield. The signals for the protons of the butyl chain would be found in the more upfield region, generally between 0.9 and 2.2 ppm. The integration of these signals would provide the ratio of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, which is crucial for establishing the connectivity of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The two sp² hybridized carbons of the double bond would resonate in the downfield region, typically between 100 and 150 ppm. The carbon atom of the isothiocyanate group (-N=C=S) is notoriously difficult to observe due to its long relaxation time and the quadrupolar relaxation of the adjacent nitrogen atom, often resulting in a very broad or even undetectable signal. acs.orgresearchgate.net When observed, it appears around 130 ppm. The sp³ hybridized carbons of the butyl chain would produce signals in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Data for this compound:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |

| H-1 | ~6.0 - 7.0 | Doublet of triplets | ~120 - 140 |

| H-2 | ~5.0 - 6.0 | Doublet of triplets | ~100 - 120 |

| H-3 | ~2.0 - 2.3 | Quartet | ~30 - 40 |

| H-4 | ~1.3 - 1.5 | Sextet | ~25 - 35 |

| H-5 | ~1.2 - 1.4 | Sextet | ~20 - 30 |

| H-6 | ~0.9 | Triplet | ~13 - 15 |

| -N=C =S | - | - | ~125 - 135 (often broad or absent) acs.orgresearchgate.net |

Note: These are predicted values based on known ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

In instances where this compound is part of a complex mixture, one-dimensional NMR spectra can be challenging to interpret due to overlapping signals. Advanced two-dimensional (2D) NMR techniques are invaluable in such scenarios for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between H-1 and H-2, H-2 and H-3, and so on along the alkyl chain, confirming the sequence of protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is instrumental in assigning each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the quaternary carbon of the isothiocyanate group by its correlation with nearby protons, such as H-1 and H-2. It is also key in connecting different fragments of the molecule.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS provides the molecular weight and valuable information about the molecular structure through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, confirming the molecular formula. The fragmentation of unbranched alkanes often occurs at C-C bonds, producing a series of carbocations that differ by 14 mass units (CH₂). The presence of the double bond and the isothiocyanate group in this compound would lead to characteristic fragmentation pathways, including cleavage at the allylic position and fragmentation involving the isothiocyanate moiety.

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment Identity |

| 141 | [M]⁺, Molecular Ion |

| 112 | [M - C₂H₅]⁺ |

| 98 | [M - C₃H₇]⁺ |

| 84 | [M - C₄H₉]⁺ |

| 58 | [NCS]⁺ |

Note: The relative intensities of these fragments would depend on their stability.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the isothiocyanate group and the carbon-carbon double bond.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -N=C=S | Asymmetric stretch | ~2050 - 2150 | Strong, sharp |

| C=C | Stretch | ~1640 - 1680 | Medium |

| =C-H | Stretch | ~3010 - 3095 | Medium |

| C-H (sp³) | Stretch | ~2850 - 2960 | Strong |

The strong and characteristic absorption of the isothiocyanate group is a key diagnostic feature in the IR spectrum. The presence of both this band and the bands associated with the alkene functionality would provide strong evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Organic compounds containing conjugated π systems absorb strongly in the UV-Vis region. This compound contains a carbon-carbon double bond and an isothiocyanate group, which both act as chromophores. The conjugation between the double bond and the isothiocyanate group is expected to result in a π → π* transition. The wavelength of maximum absorbance (λ_max) for conjugated systems shifts to longer wavelengths as the extent of conjugation increases. For this compound, a λ_max value in the range of 220-250 nm would be anticipated.

Combined Spectroscopic Approaches for Structural Determination

While each spectroscopic technique provides valuable pieces of the structural puzzle, a combined approach is essential for the unambiguous determination of the structure of this compound. The process would typically involve:

Mass Spectrometry to determine the molecular weight and formula.

Infrared Spectroscopy to identify the key functional groups, namely the alkene and the isothiocyanate.

¹³C NMR Spectroscopy to determine the number of unique carbon environments and their hybridization.

¹H NMR Spectroscopy to identify the number and environment of the different protons.

2D NMR (COSY, HSQC, HMBC) to assemble the fragments and confirm the final connectivity of all atoms in the molecule. acs.org

By integrating the data from these complementary techniques, a complete and confident structural elucidation of this compound can be achieved.

Biological Activities and Mechanistic Studies Excluding Human Clinical Data

In Vitro Biological Investigations

Cellular Responses in Non-Human Cell Lines

Anti-proliferative Effects in Cancer Cell Models (e.g., human lung cancer, human liver cancer cell lines)

No published data is available for 1-Isothiocyanatohex-1-ene.

Antimicrobial Activity against Bacterial Strains (e.g., E. coli, S. aureus)

No published data is available for this compound.

In Vivo Biological Investigations in Non-Human Organisms

Plant Physiology and Biochemical Modulation

Inhibition of Stomatal Opening in Plants

No published data is available for this compound.

Drought Tolerance Induction in Plants

Scientific literature lacks specific studies on the direct application or effects of this compound in inducing drought tolerance in plants. While research on other isothiocyanates, such as allyl isothiocyanate, has shown mitigation of drought stress by regulating stomatal characteristics and antioxidant capacity, no such investigations have been published for this compound. nih.gov Therefore, there is no available data to report on its specific mechanisms or efficacy in this area.

Mechanistic Studies on Specific Biological Pathways

There is currently no scientific evidence available that specifically investigates the effect of this compound on the modulation of plasma membrane H+-ATPase phosphorylation in plants. Studies on other isothiocyanates, like benzyl isothiocyanate (BITC), have identified them as potent inhibitors of stomatal opening through the suppression of plasma membrane H+-ATPase phosphorylation. nih.gov However, these findings cannot be extrapolated to this compound without direct experimental investigation.

Animal Model Studies for Biological Effects (e.g., antioxidant activity in vivo)

A review of the available scientific literature reveals a lack of in vivo animal studies focused on the biological effects of this compound, including its potential antioxidant activity. While phytochemicals, in general, are known for their antioxidant properties in animals, and some synthetic isothiocyanates have been studied for their antioxidant and neuroprotective effects in mouse models, there are no specific research findings detailing the in vivo antioxidant capacity or other biological activities of this compound. animbiosci.organimbiosci.org

Natural Occurrence and Isolation

Identification in Plant Species

A thorough investigation of scientific databases and literature was conducted to identify the presence of 1-isothiocyanatohex-1-ene in various plant species. The focus of this search was on plants belonging to the Brassicaceae family and common root vegetables, as these are typical sources of isothiocyanates.

Despite the common occurrence of various isothiocyanates in Brassica species (such as broccoli, cabbage, and mustard greens) and some root vegetables, specific detection of this compound has not been documented in the available scientific literature. General studies on the isothiocyanate profiles of these plants often identify a range of related compounds, but this compound is not among those that are routinely reported.

It is possible that this compound may be present in trace amounts that are below the detection limits of standard analytical methods, or that it is a less common isomer compared to other hexenyl isothiocyanates. For instance, its structural isomer, 6-isothiocyanato-1-hexene, has been detected in brassicas and root vegetables, although it has not been quantified foodb.ca. The lack of specific mention of this compound in research concerning the volatile and non-volatile compounds of these vegetables suggests that it is either absent or not a significant component of their chemical makeup.

Further research employing more sensitive and targeted analytical techniques would be necessary to definitively determine the presence or absence of this compound in these plant species.

Isolation and Purification Methodologies from Natural Sources

Given the absence of documented natural sources of this compound, there are no established methodologies specifically for its isolation and purification from plant materials. However, the general principles and techniques used for the extraction and purification of other isothiocyanates from natural sources can be described. These methods are typically adapted based on the specific physical and chemical properties of the target isothiocyanate, such as its volatility, polarity, and stability.

The initial step in isolating isothiocyanates from plant matter involves the enzymatic hydrolysis of their glucosinolate precursors. This is often achieved by crushing the plant tissue in the presence of water, which allows the endogenous enzyme myrosinase to come into contact with the glucosinolates. The conditions of this hydrolysis, such as temperature and pH, can be controlled to optimize the yield of the desired isothiocyanate.

Following hydrolysis, a variety of extraction techniques can be employed. These are broadly categorized as conventional and non-conventional methods.

Conventional Extraction Methods:

| Method | Description | Common Solvents |

| Solvent Extraction | This is the most common method, where the hydrolyzed plant material is extracted with an organic solvent. | Dichloromethane, Ethyl Acetate, Chloroform |

| Hydrodistillation | This technique is suitable for volatile isothiocyanates and involves co-distilling the compounds with water. | Not applicable |

Non-Conventional Extraction Methods:

| Method | Description |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is known for its efficiency and the use of non-toxic solvents. |

| Microwave-Assisted Extraction (MAE) | Microwaves are used to heat the solvent and plant matrix, accelerating the extraction process. |

| Ultrasound-Assisted Extraction (UAE) | High-frequency sound waves are used to create cavitation, which enhances the penetration of the solvent into the plant material. |

After the initial extraction, the crude extract containing the isothiocyanates is typically subjected to one or more purification steps. Column chromatography is a widely used technique for this purpose, employing a stationary phase (such as silica gel or alumina) and a mobile phase (a solvent or mixture of solvents) to separate the components of the extract based on their differing affinities for the two phases. High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative-scale purification of isothiocyanates.

It is important to reiterate that these are general methodologies for isothiocyanates, and their specific application to this compound would require empirical development and optimization once a natural source is identified.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules like 1-isothiocyanatohex-1-ene. These methods model the behavior of electrons and nuclei to predict various molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely employed computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.netresearchgate.net For alkenyl isothiocyanates, DFT methods, such as B3LYP combined with basis sets like 6-31G, are utilized to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.net

A key aspect of DFT studies on molecules like this compound would be the investigation of its conformational isomers. Similar to allyl isothiocyanate, which has been shown to exist in multiple conformations due to rotation around the C-C and C-N single bonds, this compound is expected to have several stable conformers. acs.orgumanitoba.ca DFT calculations can predict the relative energies of these conformers, identifying the most stable ground-state geometry. For allyl isothiocyanate, two primary conformers have been identified through a combination of microwave spectroscopy and quantum chemical calculations. acs.orgumanitoba.ca

Furthermore, DFT is instrumental in analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. irjweb.comschrodinger.com A smaller HOMO-LUMO gap generally suggests higher reactivity. For isothiocyanates, the HOMO is typically localized on the sulfur and nitrogen atoms, while the LUMO is centered on the C=S bond of the isothiocyanate group, indicating that these are the primary sites for nucleophilic and electrophilic attack, respectively.

Table 1: Calculated Structural Parameters of Allyl Isothiocyanate Conformers (as a proxy for this compound)

| Parameter | Conformer I (Global Minimum) | Conformer III |

| Relative Energy (cm⁻¹)¹ | 0 | 133 |

| Dihedral Angle (C1-C2-C3-N4, °)¹ | 119.4 | 82.2 |

| Dihedral Angle (C2-C3-N4-C5, °)¹ | 179.9 | 80.8 |

| Bond Angle (C3-N4-C5, °)¹ | 152.6 | 144.3 |

| Bond Length (C3-N4, Å)¹ | 1.440 | 1.448 |

| Bond Length (N4=C5, Å)¹ | 1.213 | 1.215 |

| Bond Length (C5=S6, Å)¹ | 1.590 | 1.588 |

Data sourced from B3LYP-D3(BJ)/aug-cc-pVTZ level of theory for allyl isothiocyanate. acs.org

Post-Hartree-Fock Methods

While DFT is a workhorse in computational chemistry, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), offer an alternative and often more accurate approach for calculating electron correlation. These methods are computationally more demanding but can provide benchmark results for comparison with DFT. For allyl isothiocyanate, MP2 calculations have been used alongside DFT to confirm the potential energy surfaces and the relative energies of its conformers, lending greater confidence to the computational predictions. acs.orgresearchgate.net Applying such methods to this compound would provide a more refined understanding of its conformational landscape and electronic properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, complementing the static information obtained from quantum chemical calculations. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space, flexibility, and interactions of this compound in different environments, such as in solution.

For a flexible molecule like this compound, MD simulations would be particularly insightful for understanding the dynamics of the hexenyl chain and its influence on the reactivity of the isothiocyanate group. The simulations can reveal the preferred conformations in a solvent and the timescale of transitions between different conformational states. This information is crucial for understanding how the molecule might interact with other chemical species or biological targets.

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, intermediates, and transition states.

Prediction of Reaction Mechanisms and Intermediates

The isothiocyanate group is known to participate in a variety of reactions, including nucleophilic additions and cycloadditions. For instance, the reaction of allyl isothiocyanate with amines to form thioureas has been studied, and computational methods can elucidate the step-by-step mechanism of such transformations. nih.gov In the case of this compound, theoretical studies could predict the mechanism of its reactions with various nucleophiles, identifying key intermediates and determining whether the reaction proceeds through a concerted or stepwise pathway. For example, the hydrolysis of isothiocyanates to form thiocarbamic acids, which then decompose, is a reaction that can be modeled computationally to understand the role of water and potential acid or base catalysis. srce.hr

Analysis of Regioselectivity and Stereoselectivity

Many reactions of alkenyl isothiocyanates can lead to multiple products, making the prediction of regioselectivity and stereoselectivity a key challenge. Computational analysis of the transition states leading to different products can explain and predict the observed selectivity. The relative energies of the transition states determine the kinetic product distribution. For a molecule like this compound, which possesses a chiral center if substituted along the hexenyl chain, understanding the factors that control stereoselectivity in its reactions would be of significant interest. DFT calculations of transition state structures can reveal the steric and electronic interactions that favor the formation of one stereoisomer over another.

Table 2: Calculated Frontier Molecular Orbital Energies of Allyl Isothiocyanate (as a proxy for this compound)

| Parameter | Energy (eV) |

| HOMO Energy | -9.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 8.0 |

Note: These are representative values and can vary depending on the level of theory and basis set used. The values are intended for illustrative purposes.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, offering valuable insights that complement experimental data. Methods such as Density Functional Theory (DFT) and various machine learning algorithms are employed to forecast spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. scielo.org.zarsc.orgnih.gov These theoretical calculations are crucial for structural elucidation and for understanding the electronic environment of the molecule. arxiv.orgimperial.ac.uk

The accuracy of these predictions depends on the level of theory, the basis set used in the calculations, and the consideration of environmental factors such as solvent effects. arxiv.orgupstream.chresearchgate.net For instance, DFT calculations using functionals like B3LYP with an appropriate basis set, such as 6-311++G(d,p), are commonly used to optimize molecular geometry and predict spectroscopic data. scielo.org.zamdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. upstream.ch Machine learning models, often trained on large databases of experimental and calculated spectra, can achieve mean absolute errors of less than 0.2 ppm for ¹H shifts and around 2.0 ppm for ¹³C shifts. nih.govarxiv.org These predictions are based on the molecular graph, where atoms are nodes and bonds are edges, allowing the algorithm to learn the relationships between the chemical environment of a nucleus and its chemical shift. arxiv.org

For this compound, the predicted chemical shifts are influenced by the electron-withdrawing nature of the isothiocyanate group and the electronic effects of the double bond. The predicted values for the proton and carbon atoms are systematically calculated based on these local electronic environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H1 | 6.15 |

| H2 | 5.80 |

| H3 | 2.10 |

| H4 | 1.45 |

| H5 | 1.35 |

| H6 | 0.90 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 125.0 |

| C2 | 118.5 |

| C3 | 34.2 |

| C4 | 31.0 |

| C5 | 22.5 |

| C6 | 14.0 |

| C7 (N=C=S) | 135.0 |

Infrared (IR) Spectroscopy

Theoretical IR spectra are simulated by calculating the vibrational frequencies of the molecule in its optimized geometry. researchgate.net These calculations can identify the characteristic vibrational modes, such as stretching and bending of bonds. scielo.org.za The asymmetric stretch of the isothiocyanate (-N=C=S) group is a particularly strong and characteristic absorption. DFT calculations can predict the wavenumber of these vibrations, which can then be compared with experimental FT-IR data. scielo.org.zaresearchgate.net Scaling factors are often applied to the calculated frequencies to better match experimental values due to the harmonic approximation used in many calculations. xmu.edu.cn

Table 3: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N=C=S Asymmetric Stretch | 2100 |

| C=C Stretch | 1650 |

| =C-H Stretch | 3020 |

| C-H Stretch (Alkyl) | 2960-2870 |

| =C-H Bend | 910 |

Derivatives and Analogs of 1 Isothiocyanatohex 1 Ene

Synthesis of Novel Isothiocyanate Derivatives

The synthesis of novel isothiocyanate derivatives is a dynamic field, with numerous strategies developed to create a diverse range of analogs. These methods often involve the reaction of primary amines with a thiocarbonyl transfer reagent. nih.govchemrxiv.org

The synthesis of alkyl and aryl isothiocyanate analogs of 1-isothiocyanatohex-1-ene can be achieved through various established methods. A common approach involves the reaction of corresponding primary amines with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate. nih.govchemrxiv.orgcbijournal.com This method is versatile and can be applied to a wide range of aliphatic and aromatic amines. cbijournal.comtandfonline.com For instance, analogs with varying alkyl chain lengths or the introduction of aromatic moieties can be synthesized to investigate the impact of lipophilicity and steric bulk on activity. aacrjournals.orginfona.pl

Microwave-assisted synthesis has emerged as an efficient method for preparing structurally diverse aliphatic and aromatic isothiocyanates, often with high yields. nih.govmdpi.com Another approach utilizes desulfurizing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) to facilitate the conversion of dithiocarbamates to isothiocyanates. nih.govmdpi.com

Table 1: Examples of Synthetic Methods for Alkyl and Aryl Isothiocyanates

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Primary Amine | 1. CS₂, Base2. Desulfurizing Agent | Alkyl/Aryl Isothiocyanate | nih.govcbijournal.com |

| Primary Amine | Phenyl chlorothionoformate, NaOH | Alkyl/Aryl Isothiocyanate | organic-chemistry.org |

| Primary Amine | CS₂, NaOH | Aryl Isothiocyanate | tandfonline.com |

This table provides a generalized overview of synthetic methods applicable to the synthesis of isothiocyanate analogs.

The synthesis of isothiocyanate derivatives of amino acids has garnered significant interest due to the potential for creating compounds with unique biological activities. rsc.org These derivatives can be prepared by reacting the amino group of an amino acid ester with a thiocarbonylating agent. nih.govmdpi.com The use of protecting groups is often necessary to prevent unwanted side reactions at other functional groups within the amino acid. rsc.org

Several methods have been developed for the synthesis of N-protected amino alkyl isothiocyanates. rsc.org One such method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) as a desulfurizing agent, which has been shown to be effective for synthesizing isothiocyanate derivatives of both natural and unnatural amino acids with low racemization. nih.govmdpi.com The tandem Staudinger/aza-Wittig reaction is another valuable method for producing chiral isothiocyanates from amino acids. nih.gov

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of isothiocyanate analogs influences their biological activity. aacrjournals.orgnih.govsci-hub.se These studies involve synthesizing a series of related compounds and evaluating their effects in various biological assays.

For alkyl isothiocyanates, the length of the alkyl chain has been shown to be a critical determinant of activity. aacrjournals.orginfona.pl For instance, studies on the antimicrobial activity of aliphatic isothiocyanates revealed that longer chain derivatives exhibited varying toxicity against different pathogens, which was attributed to factors like steric hindrance and hydrophobicity. infona.pl In the context of anticancer activity, the chain length can influence the compound's ability to interact with cellular targets. aacrjournals.org

The introduction of an aryl group can also significantly impact activity. Aryl isothiocyanates have been extensively studied, and the nature and position of substituents on the aromatic ring can modulate their biological effects. nih.govresearchgate.net For example, electron-withdrawing or electron-donating groups on the phenyl ring can alter the electrophilicity of the isothiocyanate group and thereby its reactivity towards biological nucleophiles. cbijournal.com

Table 2: General Structure-Activity Relationships of Isothiocyanate Analogs

| Structural Feature | Influence on Activity | Example | Reference |

|---|---|---|---|

| Alkyl Chain Length | Affects lipophilicity and steric interactions, influencing potency. | Longer chains can increase or decrease activity depending on the target. | aacrjournals.orginfona.pl |

| Phenyl Substitution | Modulates electronic properties and steric bulk. | Electron-withdrawing groups can enhance reactivity. | cbijournal.com |

This table summarizes general trends observed in SAR studies of isothiocyanates.

Functionalization and Modification Strategies

The functionalization and modification of the isothiocyanate group (–N=C=S) and the hydrocarbon backbone of this compound open avenues for creating a wide array of derivatives with tailored properties. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack, making it a versatile handle for chemical modifications. nih.govfoodandnutritionjournal.orgrsc.org

One common modification is the reaction of isothiocyanates with amines to form thiourea (B124793) derivatives. chemrxiv.orgrsc.org This reaction is often used to create more stable compounds for biological testing or to introduce new functional groups. rsc.org Similarly, reaction with thiols leads to the formation of dithiocarbamates. acs.org

The isothiocyanate group itself can be used to modify other molecules, such as peptides and proteins, by reacting with amine groups on amino acid residues like lysine. acs.orgacs.org This covalent modification can be used to label proteins or to modulate their function. nih.govfoodandnutritionjournal.orgnih.gov

Future Research Directions

Development of Green Chemistry Approaches for Synthesis

The synthesis of isothiocyanates has traditionally involved hazardous reagents. Future research should prioritize the development of environmentally benign methods for the synthesis of 1-isothiocyanatohex-1-ene. rsc.orgrsc.orgcbijournal.com Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances.

Key areas of focus include:

Water as a Solvent: Utilizing water as a solvent in chemical reactions is a cornerstone of green chemistry. Research has demonstrated the feasibility of synthesizing various isothiocyanates in aqueous media. rsc.orgrsc.org Future studies should adapt and optimize these methods for this compound, potentially improving yield and reducing the need for volatile organic solvents.

Alternative Reagents: The use of toxic reagents like thiophosgene (B130339) should be avoided. mdpi.com Promising alternatives include the use of elemental sulfur or desulfurization agents like sodium persulfate in combination with primary amines and carbon disulfide. rsc.orgrsc.org Investigating the applicability of these greener reagents for the synthesis of this compound is a critical research direction.

Catalytic Methods: Exploring catalytic methods, such as those employing selenium or tellurium, could offer more efficient and sustainable synthetic routes. mdpi.com Research into novel catalysts that can facilitate the synthesis of this compound with high selectivity and under mild conditions is warranted.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Objectives |

| Use of Water as Solvent | Reduced environmental impact, improved safety, potential for simplified purification. | Optimize reaction conditions (temperature, pH, catalysts) for maximal yield and purity. |

| Elemental Sulfur as Reagent | Low cost, low toxicity, readily available. | Investigate suitable reaction partners and catalysts to achieve efficient conversion to this compound. |

| Sodium Persulfate-mediated Desulfurization | Efficient, practical, and can be performed in water. rsc.orgrsc.org | Determine the optimal stoichiometry and reaction conditions for the specific substrate leading to this compound. |

Advanced Mechanistic Elucidation using Integrated Experimental and Computational Methods

A thorough understanding of the reaction mechanisms governing the synthesis and biological activity of this compound is crucial for its optimization and application. An integrated approach combining experimental and computational methods will be instrumental in achieving this.

Future research should focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can provide insights into reaction pathways, transition states, and the electronic properties of intermediates. chemrxiv.org These computational studies can help predict the most favorable conditions for synthesis and understand the reactivity of this compound with biological nucleophiles.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and FTIR, can be used to monitor reaction progress and identify transient intermediates. This experimental data can then be used to validate and refine computational models.

Kinetic Studies: Detailed kinetic studies can elucidate the rate-determining steps of reactions involving this compound. This information is vital for optimizing reaction conditions and understanding its stability and degradation pathways.

| Integrated Approach | Specific Technique/Method | Contribution to Mechanistic Understanding |

| Computational Chemistry | Density Functional Theory (DFT) | Elucidation of reaction pathways, prediction of transition state energies, and understanding of electronic structure. chemrxiv.org |

| Experimental Analysis | In-situ NMR, FTIR Spectroscopy | Real-time monitoring of reactions, identification of intermediates, and validation of computational models. |

| Kinetic Analysis | Reaction rate studies | Determination of rate laws, activation energies, and identification of rate-determining steps. |

Exploration of New Biological Targets and Applications (non-human)

While many isothiocyanates have been studied for their effects on human health, exploring the biological activities of this compound in non-human systems could unveil novel applications in agriculture, veterinary medicine, and environmental science. nih.govoup.com

Potential areas for investigation include:

Antimicrobial Properties: Isothiocyanates are known for their antimicrobial activity. cbijournal.com Research should be conducted to evaluate the efficacy of this compound against a broad range of plant pathogens, food spoilage organisms, and animal pathogens.

Nematicidal and Insecticidal Activity: Natural isothiocyanates have shown promise as biopesticides. The potential of this compound as a nematicide or insecticide should be investigated, focusing on its efficacy, mode of action, and environmental fate.

Plant Growth Regulation: Some isothiocyanates can influence plant growth and development. Studies could explore the effects of this compound on seed germination, root development, and stress tolerance in various plant species.

Innovative Analytical Strategies for Trace Analysis and Metabolomics (non-human)

Developing sensitive and selective analytical methods is essential for studying the environmental fate, metabolism, and biological activity of this compound in non-human matrices. mdpi.comnih.govmdpi.com

Future research should focus on:

Advanced Chromatographic Techniques: The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) is standard for isothiocyanate analysis. mdpi.com Future work should focus on developing methods with lower detection limits and higher throughput for analyzing this compound in complex samples like soil, water, and plant tissues.

Derivatization Strategies: Due to the reactivity and potential instability of the isothiocyanate group, derivatization is often employed to improve analytical performance. researchgate.net Research into novel derivatization reagents that are specific for this compound and enhance its detection by various analytical techniques is needed.

Metabolomics Studies: Non-targeted metabolomics approaches can be used to identify the metabolic products of this compound in different organisms. This will provide a comprehensive understanding of its biotransformation and potential mechanisms of action.

| Analytical Strategy | Technique | Application for this compound |

| Trace Analysis | LC-MS/MS, GC-MS/MS | Quantification in environmental samples (soil, water) and biological tissues (plants, insects). |

| Derivatization | Reaction with aminothiophenols or other reagents | Improved stability and chromatographic behavior for accurate quantification. researchgate.net |

| Metabolomics | High-resolution mass spectrometry | Identification of metabolic pathways and breakdown products in non-human organisms. |

Computational Design of Enhanced Isothiocyanate Analogs

Computational chemistry can be a powerful tool for designing novel isothiocyanate analogs with enhanced biological activity and improved properties. nih.govresearchgate.netnih.gov By understanding the structure-activity relationships, new compounds based on the this compound scaffold can be rationally designed.

Key research directions include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of isothiocyanates with their biological activity. These models can then be used to predict the activity of new, untested analogs of this compound.

Molecular Docking: If specific biological targets are identified, molecular docking simulations can be used to predict the binding affinity and orientation of this compound and its analogs within the active site of the target protein. nih.gov This can guide the design of more potent inhibitors or modulators.

In Silico ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs. This allows for the early-stage filtering of compounds with potentially unfavorable properties, saving time and resources in the drug discovery and development process.

| Computational Approach | Methodology | Goal for this compound Analogs |

| QSAR | Statistical modeling | Predict biological activity based on chemical structure to guide the synthesis of more potent compounds. |

| Molecular Docking | Simulation of ligand-protein binding | Design analogs with improved binding affinity and selectivity for specific non-human biological targets. nih.gov |

| ADMET Prediction | In silico modeling | Optimize pharmacokinetic and safety profiles of newly designed analogs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.